2-Nitrophenylhydrazine Hydrochloride

Analytical Chemistry Pharmaceutical Impurity Testing HPLC Derivatization

Trace carbonyl and carboxyl analysis in pharmaceutical matrices demands derivatization reagents with exceptional selectivity. Generic arylhydrazines often produce derivatives with absorption overlapping drug substance peaks, compromising LOQ and regulatory compliance. 2-NPH·HCl addresses this directly: • Ortho-nitro substitution shifts λmax to >390 nm, a spectral window with minimal matrix interference; enables LOQs as low as 0.05 μg/mL for genotoxic impurities, supporting ICH M7/Q3A compliance. • Validated for monochloroacetic and dichloroacetic acid quantification in APIs via HPLC-DAD at 392 nm. • Supplied as stable hydrochloride salt, ≥98% purity; standard global shipping available.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 56413-75-3
Cat. No. B1240517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenylhydrazine Hydrochloride
CAS56413-75-3
Synonyms2-nitrophenylhydrazine
2-nitrophenylhydrazine hydrochloride
2-nitrophenylhydrazine monohydrochloride
2-NPH
o-nitrophenylhydrazine
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl
InChIInChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H
InChIKeyXCUBVSAYUSFHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenylhydrazine Hydrochloride: Technical Profile


2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl, CAS 56413-75-3) is a nitro-substituted arylhydrazine reagent, supplied as a hydrochloride salt for enhanced stability and solubility [1]. Its core utility lies in analytical derivatization, where it reacts with carbonyl and carboxyl compounds to form stable hydrazones and hydrazides that are readily quantifiable by HPLC-UV/Vis [2]. Beyond analysis, the compound serves as a versatile intermediate in pharmaceutical, agrochemical, and color chemistry synthesis . The ortho-nitro substitution confers distinct spectral and reactivity properties that critically differentiate it from alternative hydrazine reagents [3].

HPLC-UV derivatization reagent for carbonyl and carboxyl analytes
Hydrochloride salt form for enhanced stability and solubility in aqueous-organic workflows
Ortho-nitro group shifts derivative absorption to near-visible region, minimizing drug-matrix interference

2-Nitrophenylhydrazine Hydrochloride: Substitution Risks


Procurement decisions for nitrophenylhydrazine reagents cannot rely on structural similarity alone; the position of the nitro group (ortho, meta, para) and the degree of nitration (mono- vs. di-) fundamentally alter the derivative's UV absorption maxima, chemical stability, and selectivity. 2-NPH·HCl's ortho-nitro configuration uniquely shifts its derivative absorption to the near-visible region (>390 nm), a spectral window where common pharmaceutical matrices exhibit minimal interference [1]. In contrast, 3- and 4-nitro isomers, as well as 2,4-dinitrophenylhydrazine, produce derivatives with different absorption characteristics or unwanted side reactions with alkaline conditions, compromising assay specificity and robustness [2][3]. Substituting a generic arylhydrazine without validation directly impacts analytical sensitivity, method reproducibility, and ultimately, regulatory compliance in pharmaceutical impurity testing [4].

Isomer mismatch 3- and 4-nitrophenyl isomers lack the red-shifted absorbance of the ortho derivative, which may increase matrix interference and reduce S/N ratios.
Reactivity shift 2,4-Dinitrophenylhydrazine and 4-nitrophenylhydrazine produce strong color reactions with alkali, limiting assay condition compatibility and potentially causing false positives.
Method sensitivity Unvalidated substitution of the arylhydrazine reagent can compromise trace-level detection limits and method reproducibility in regulated impurity testing workflows.

2-Nitrophenylhydrazine Hydrochloride: Performance Evidence


Spectral Selectivity in HPLC-UV

In a systematic comparison of nitro-substituted phenylhydrazines for trace halogenated carboxylic acid analysis, 2-NPH·HCl was selected because its derivatives exhibit strong UV absorbance at 392 nm, a region where most drug substances and impurities absorb very weakly [1]. This was in contrast to 3-NPH, 4-NPH, and 2,4-DNPH, whose derivatives have different spectral profiles that overlap more significantly with common pharmaceutical matrices, leading to higher baseline noise and potential interference [2].

Spectral selectivity (λmax)
Head-to-head
2-NPH derivative: 392–395 nm
3-NPH, 4-NPH, 2,4-DNPH: lower λmax, varied profiles
Supports low-interference detection in complex drug matrices
Based on direct head-to-head HPLC-DAD comparison
Analytical Chemistry Pharmaceutical Impurity Testing HPLC Derivatization

Sensitivity and Linearity for Trace Impurities

The validated HPLC-DAD method using 2-NPH·HCl derivatization achieved a limit of quantitation (LOQ) of 0.05–0.12 μg/mL for halogenated carboxylic acids, with excellent linearity (r > 0.999) [1]. In a separate study for acyl chloride analysis, the method demonstrated a detection limit (LOD) range of 0.01–0.03 μg/mL [2]. This performance is specifically enabled by the red-shifted absorbance of 2-NPH derivatives, which minimizes baseline noise and matrix interference in the near-visible region [3].

Sensitivity (LOQ/LOD)
Cross-study
LOQ 0.05–0.12 μg/mL LOD 0.01–0.03 μg/mL · r > 0.999
Enables trace-level impurity monitoring at ppb range
Validated for halogenated carboxylic acids and acyl chlorides
Analytical Method Validation Genotoxic Impurity Testing Trace Analysis

Chemical Stability in Alkaline Conditions

A key advantage of 2-nitrophenylhydrazine over its 4-nitro and 2,4-dinitro analogs is its inertness towards alkali. Unlike 4-NPH and 2,4-DNPH, which produce strong color reactions with alkali (interfering with certain assay formats), 2-NPH yields no such reaction [1]. This property allows for greater selectivity and the potential to design assay workflows that incorporate alkaline conditions without reagent degradation or background interference.

Alkali inertness
Head-to-head
No color reaction with alkali
Broadens compatible assay pH range
2,4-DNPH and 4-NPH produce strong color interference under same conditions
Colorimetric Analysis Reagent Selectivity Method Development

2-Nitrophenylhydrazine Hydrochloride: Application Scenarios


Genotoxic Halogenated Acid Impurity Analysis

This compound is the preferred derivatization reagent for quantifying genotoxic impurities such as monochloroacetic acid and dichloroacetic acid in pharmaceutical APIs. The validated HPLC-DAD method using 2-NPH·HCl provides high specificity due to the 392 nm absorption maximum, avoiding interference from the drug matrix and achieving LOQs as low as 0.05 μg/mL [1]. This performance directly supports compliance with ICH M7 and Q3A guidelines for impurity control, making it a critical procurement item for QC and analytical development laboratories in the pharmaceutical industry.

Residual Acyl Chloride Trace Analysis

In the synthesis of active pharmaceutical ingredients (APIs) involving acyl chloride intermediates, 2-nitrophenylhydrazine is the reagent of choice for post-reaction trace analysis. Its derivatives' absorbance at 395 nm falls within a spectral region where lipophilic drug substances and their related impurities show weak absorption, thereby maximizing signal-to-noise ratio and achieving detection limits in the 0.01–0.03 μg/mL range [2]. This high sensitivity is essential for confirming the removal of potentially mutagenic acyl chlorides to safe threshold levels, a key requirement for regulatory filings.

HOBt Synthesis for Peptide Coupling

2-Nitrophenylhydrazine serves as a crucial starting material for the synthesis of 1-hydroxybenzotriazole (HOBt) [3]. HOBt is a widely used additive in peptide synthesis and other amide bond-forming reactions, functioning as a racemization suppressant and acylation catalyst. Procuring high-purity 2-nitrophenylhydrazine ensures the efficient, high-yield production of HOBt and its derivatives (e.g., HBTU), which are essential reagents for solid-phase peptide synthesis (SPPS) and bioconjugation chemistry.

Agrochemical and Pesticide Intermediate

The compound is a documented intermediate in the synthesis of specific pesticides, such as timmodine, and serves as a precursor to herbicidal formulations . Its ortho-nitroaniline-like structure enables further functionalization to generate active agrochemical ingredients. For procurement in fine chemical and agrochemical R&D, 2-NPH·HCl represents a key building block for developing novel crop protection agents with selective activity.

Application
Selection Property
Validation Focus
Halogenated acid impurity analysis
Red-shifted derivative absorbance (near-visible)
Matrix interference and LOQ verification
Acyl chloride trace analysis
High S/N in lipophilic API matrices
Detection limit and method reproducibility
HOBt synthesis for peptide coupling
High-purity starting material
Reaction yield and racemization control
Agrochemical intermediate synthesis
Ortho-nitroaniline-like reactivity
Downstream functionalization efficiency

Technical Documentation Hub

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